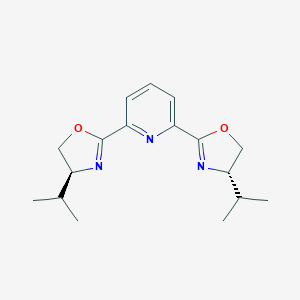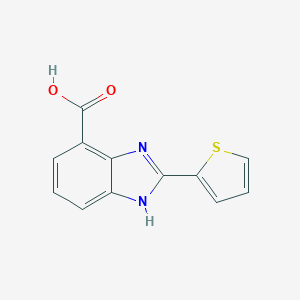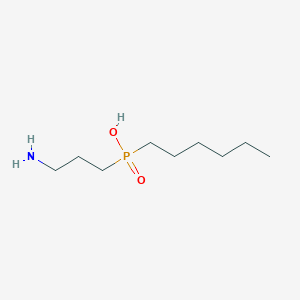
3-Aminopropyl(hexyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路: サルカプロジック酸の合成経路は広く文書化されていません。通常、化学合成によって調製されます。
工業生産: 大規模な工業生産方法に関する情報は限られていますが、研究室では合成することができます。
化学反応の分析
反応性: サルカプロジック酸は、酸化、還元、置換などのさまざまな反応を起こすことができます。
一般的な試薬と条件:
主な生成物:
科学研究における用途
化学: サルカプロジック酸の反応性により、誘導体の作成を目的とした合成化学において有用です。
生物学と医学: 研究では、インスリンやヘパリンなどの生物学的利用能が低い高分子の経口吸収促進剤としての可能性が探求されています。
産業: 工業的に広く使用されているわけではありませんが、さらなる研究によりその用途は拡大する可能性があります。
科学的研究の応用
Chemistry: Salcaprozic acid’s reactivity makes it useful in synthetic chemistry for creating derivatives.
Biology and Medicine: Research explores its potential as an oral absorption promoter for macromolecules with poor bioavailability, such as insulin and heparin.
Industry: While not widely used industrially, its applications may expand with further research.
作用機序
吸収増強: サルカプロジック酸は、腸上皮を通る高分子の輸送を促進することで、経口吸収を強化します。
分子標的と経路: 腸の吸収に関与するトランスポーターまたは受容体と相互作用する可能性があります。
類似化合物との比較
独自性: サルカプロジック酸の独自な構造は、アミノ基、ヒドロキシベンゾイル部分、オクタン酸骨格の組み合わせにあります。
類似化合物: サルカプロジック酸は比較的まれですが、サルカプロザートナトリウム(サルカプロジック酸の塩形態)やさまざまな脂肪酸誘導体などの他の吸収増強剤やプロドラッグが存在します。
特性
CAS番号 |
123691-31-6 |
|---|---|
分子式 |
C9H22NO2P |
分子量 |
207.25 g/mol |
IUPAC名 |
3-aminopropyl(hexyl)phosphinic acid |
InChI |
InChI=1S/C9H22NO2P/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-10H2,1H3,(H,11,12) |
InChIキー |
QVUUPQCCYOPHFY-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCN)O |
正規SMILES |
CCCCCCP(=O)(CCCN)O |
Key on ui other cas no. |
123691-31-6 |
同義語 |
3-aminopropyl(hexyl)phosphinic acid 3-aminopropyl(n-hexyl)phosphinic acid 3-APHPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


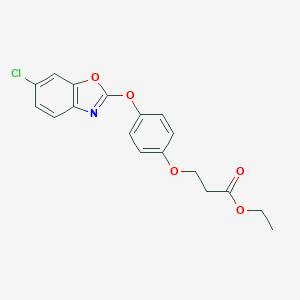
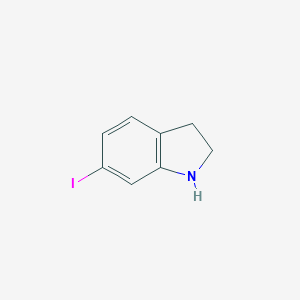

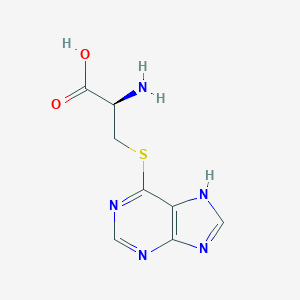

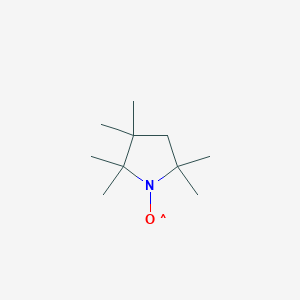
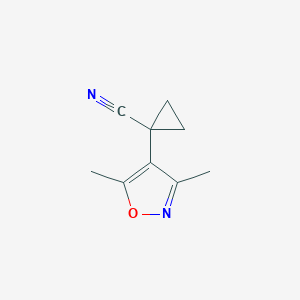
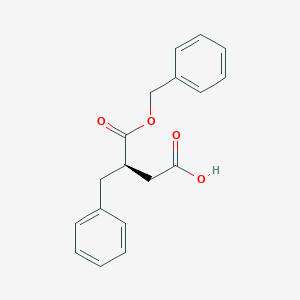
![2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate](/img/structure/B38284.png)
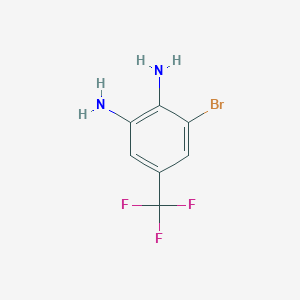
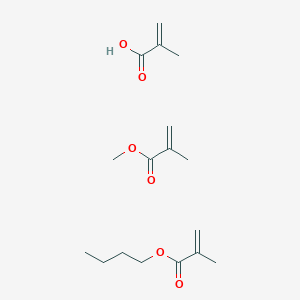
![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
